6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

Descripción general

Descripción

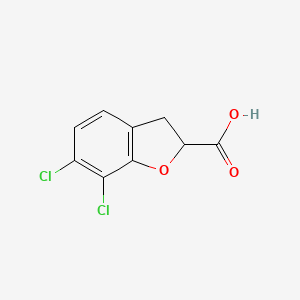

6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain fused benzene and furan rings. This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and a carboxylic acid group at the 2 position of the dihydrobenzofuran ring.

Métodos De Preparación

The synthesis of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation to Carboxylic Acid

The hydroxymethyl group at the 2-position undergoes oxidation to form the carboxylic acid:

-

Reagents : Chromium trioxide (CrO₃) in acetone with H₂SO₄ at 20–25°C .

-

Mechanism : The reaction proceeds via a two-electron oxidation pathway, yielding 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid with 52–70% yield after purification .

Example Oxidation Protocol :

text1. Dissolve hydroxymethyl precursor (10.4 g) in acetone (200 mL) at 20°C. 2. Add CrO₃ (6.0 g) in H₂SO₄/H₂O solution dropwise over 30 minutes. 3. Stir for 18 hours at 25°C, isolate via ether extraction, and purify via reprecipitation.

Acylation at the 5-Position

The 5-position undergoes Friedel-Crafts acylation to introduce sulfamoyl or acyl groups:

-

Reagents : Acyl chlorides (e.g., thiophene-2-carbonyl chloride, 2-furoyl chloride) with AlCl₃ in CH₂Cl₂ or ClCH₂CH₂Cl .

-

Conditions : Reflux (80–90°C) for 3–4 hours, followed by sodium bicarbonate extraction and crystallization.

| Acyl Chloride | Product | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Thiophene-2-carbonyl | 5-(2-Thenoyl) derivative | 187 | 65–70 |

| Furan-2-carbonyl | 5-(2-Furoyl) derivative | 166 | 60–65 |

Key Reaction :

textThis compound + RCOCl → 5-Acyl derivative

Derivatization: Ester Hydrolysis and Amide Formation

The ethyl ester precursor is hydrolyzed to the carboxylic acid, which is further functionalized:

-

Ester Hydrolysis : NaOH (2.0 N) at 80°C for 1 hour converts ethyl esters to sodium salts, acidified to yield the free acid .

-

Amide Formation : Treatment with ethanolic ammonia (20%) at room temperature forms carboxamide derivatives (e.g., 6,7-dichloro-5-N,N-dimethylsulfamoyl-2,3-dihydrobenzofuran-2-carboxamide) with >95% yield .

Example :

textEthyl ester (0.5 g) + 20% NH₃/EtOH → Amide (0.448 g, 97% yield)

Enantiomer-Specific Reactivity

The (±)-racemic mixture can be resolved into enantiomers with distinct biological activities :

-

(+)-Enantiomer : Predominantly saluretic-diuretic.

-

(−)-Enantiomer : Uricosuric activity with minimal diuretic effects.

Resolution Method :

-

Chiral chromatography or enzymatic resolution (specific protocols not detailed in public sources).

Comparative Analysis of Substituent Effects

Modifications at the 5-position significantly alter physicochemical and biological properties:

| Substituent | Solubility (logP) | Bioactivity |

|---|---|---|

| N,N-Dimethylsulfamoyl | 2.38 | Potent diuretic/anti-inflammatory |

| Diethylsulfamoyl | 3.12 | Reduced potency |

| Methoxy | 1.89 | Improved solubility, lower activity |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

This compound and its derivatives have notable applications in scientific research, particularly in the development of diuretic and anti-hyperuricemic agents . These compounds have been studied for their diuretic, saluretic, and uricosuric activities in animal models .

Key areas of application:

- Diuretic and Saluretic Activity: 2,3-Dihydrobenzofuran derivatives with sulfamoyl groups at the 5-position have been synthesized and tested for their diuretic and saluretic activities . Specifically, 6,7-dichloro-5-N,N-disubstituted sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acids with lower alkyl substituents have demonstrated potent diuretic and saluretic activities . The compound 9ab, a representative of this class, exhibits a high-ceiling curve similar to furosemide, indicating its potential as a high-efficacy diuretic .

- Uricosuric Activity: Certain 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acids and 2-hydroxymethyl-6,7-dichloro-2,3-dihydrobenzofurans having a 5-sulfamoyl group show hyperuricosuric activity, suggesting their utility in managing hyperuricemia .

- PPARα Agonist Development: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been designed and synthesized as highly potent and subtype-selective PPARalpha agonists . These compounds have demonstrated excellent cholesterol- and triglyceride-lowering activity in animal models at much lower doses than fenofibrate, a marketed PPARα agonist .

- Structure-Activity Relationship Studies: Research has focused on understanding the structure-activity relationships (SAR) of these compounds to optimize their pharmacological properties. Key structural elements for maintaining potency and subtype selectivity have been identified through systematic studies . For instance, the substituent at the 2-position of the dihydrobenzofuran ring significantly influences natriuretic activity .

- ** enantiomers** Studies on the enantiomers of compound 9ab showed that the (-)-enantiomer with a carboxyl group exhibited potent activities in rats when given orally . Furthermore, racemic 6,7-dichloro-2,3-dihydro-5-(2-Thenoyl)benzofuran-2-carboxylic acid has both saluretic-diuretic and uricosuric activity, where the (+)-enantiomer possesses saluretic-diuretic activity and the (-)enantiomer has uricosuric effects .

Tables of Compounds and Activities

While the search results provide specific compound names and activities, they do not contain comprehensive data tables. However, the following compounds are mentioned with their associated activities:

Case Studies

The search results do not explicitly contain detailed case studies. However, the studies involving animal models (rats and mice) to evaluate the diuretic, saluretic, and uricosuric activities can be considered as experimental case studies . These studies provide valuable insights into the pharmacological effects and potential therapeutic applications of this compound derivatives . Additional research utilizing magnetic resonance imaging has been conducted to evaluate tissue injury .

Mecanismo De Acción

The mechanism of action of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with microbial cell wall synthesis or inhibit key enzymes involved in metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules.

Comparación Con Compuestos Similares

6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other similar compounds, such as:

- 6,7-Dichloro-4-nitro-2,3-dihydrobenzofuran-2-carboxylic acid

- 6,7-Dichloro-4-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acid

- 6,7-Dichloro-4-acyl-2,3-dihydrobenzofuran-2-carboxylic acid These compounds share the benzofuran core structure but differ in the substituents at the 4 position, which can significantly impact their biological activities and applications .

Actividad Biológica

6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (DBCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of DBCA, drawing on a range of research findings and case studies.

Chemical Structure and Properties

DBCA features a unique chemical structure characterized by a benzofuran core with two chlorine atoms at the 6 and 7 positions. Its molecular formula is with a molecular weight of approximately 240.10 g/mol. The compound is classified under organic compounds known as coumarans, which consist of a fused benzene and furan ring structure.

Biological Activities

DBCA exhibits several significant biological activities:

1. Diuretic Effects

Research indicates that DBCA possesses potent diuretic properties. It acts as a saluretic agent, promoting sodium excretion while minimizing potassium loss, which is crucial for maintaining electrolyte balance in patients requiring diuretic therapy . The racemic form of DBCA has been shown to reduce blood pressure effectively in various animal models, highlighting its potential as an antihypertensive agent .

2. Anti-inflammatory and Analgesic Activity

DBCA has also been evaluated for its anti-inflammatory effects. In animal studies, it demonstrated the ability to reduce inflammation markers and alleviate pain symptoms, suggesting its utility in treating conditions such as arthritis or other inflammatory disorders .

3. Uricosuric Activity

The compound exhibits uricosuric properties, facilitating the excretion of uric acid. This activity is particularly beneficial for patients suffering from gout or hyperuricemia .

Case Studies

Several studies have been conducted to assess the efficacy and safety of DBCA:

- Study on Diuretic Activity : A study involving adult male Sprague Dawley rats showed that administration of DBCA resulted in a significant increase in urine output and sodium excretion without causing excessive potassium loss . The study concluded that DBCA could be an effective alternative to traditional diuretics.

- Anti-inflammatory Study : Another study investigated the anti-inflammatory effects of DBCA in a model of induced paw edema in rats. Results indicated a marked reduction in edema size compared to control groups, supporting its potential use in managing inflammatory conditions.

Synthesis Methods

The synthesis of DBCA typically involves multi-step organic reactions. The following table summarizes key synthesis pathways:

| Step | Description |

|---|---|

| Step 1 | Formation of the benzofuran core through cyclization reactions involving appropriate precursors. |

| Step 2 | Halogenation at the 6 and 7 positions using chlorine gas or chlorinating agents. |

| Step 3 | Carboxylation to introduce the carboxylic acid functional group at position 2. |

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of DBCA is crucial for its therapeutic applications:

- Pharmacodynamics : DBCA interacts with renal receptors to enhance sodium excretion while preserving potassium levels . Its anti-inflammatory effects are mediated through inhibition of pro-inflammatory cytokines.

- Pharmacokinetics : Studies suggest that DBCA has favorable absorption characteristics with peak plasma concentrations achieved within hours post-administration. Its metabolism primarily occurs in the liver, with metabolites excreted via urine.

Safety Profile

Preliminary toxicity assessments indicate that DBCA has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications and any potential side effects associated with chronic use.

Propiedades

IUPAC Name |

6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-2,6H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUTQJATWHPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC(=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431198 | |

| Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-17-3 | |

| Record name | 6,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62717-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.